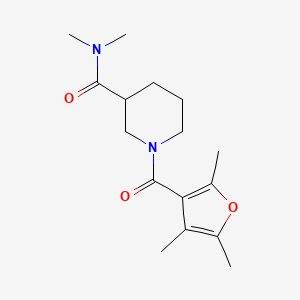![molecular formula C13H16N4OS B7572331 N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide is a novel compound that has gained increasing attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied in detail. In
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide is not fully understood. However, studies have shown that this compound interacts with specific receptors in the central nervous system, including GABA receptors and serotonin receptors. It has also been shown to inhibit specific enzymes and proteins, such as cyclooxygenase and phosphodiesterase. These interactions lead to changes in neurotransmitter signaling and biochemical pathways, which may contribute to the compound's observed effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as sedative and anxiolytic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the specific mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields using specific methods. It also has a specific mechanism of action that can be studied in detail using various biochemical and physiological assays. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its use in certain assays. It also has potential side effects that may need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide in scientific research. One potential direction is to further investigate its potential use as an anti-inflammatory and analgesic agent. Another direction is to explore its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the specific mechanisms underlying the compound's observed effects, as well as its potential side effects and toxicity. Finally, future research could focus on developing new synthesis methods for this compound that improve its yield and purity.
Métodos De Síntesis
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide is synthesized using a specific method that involves the reaction of 4-(thiophen-2-ylmethylamino)pyrazole with cyclopropylcarbonyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to produce the final compound. The purity and yield of the compound can be improved by using different purification methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound has been studied for its effects on the central nervous system and its potential use as a sedative or anxiolytic agent. In biochemistry, this compound has been studied for its effects on specific enzymes and proteins and its potential use as a tool for studying biochemical pathways.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(16-10-3-4-10)9-17-8-11(6-15-17)14-7-12-2-1-5-19-12/h1-2,5-6,8,10,14H,3-4,7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMATBIXJJLARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=N2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)

![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
